Ripk1-IN-15

necroptosis inflammation cell death

Researchers studying necroptosis require well-characterized RIPK1 inhibitors with validated cellular potency-generic substitutes risk divergent experimental outcomes. Ripk1-IN-15 (CAS 2755704-34-6) addresses this need: • Dual-mode binding (allosteric + ATP-pocket engagement) distinguishes it from pure ATP-competitive inhibitors • Validated EC50 of 2.5 µM in FADD-deficient Jurkat I 2.1 cells for TNFα-induced necroptosis protection • Defined chiral (S)-configuration with 3-phenoxyazetidine moiety enables precise SAR and stereochemistry studies

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
Cat. No. B12403459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk1-IN-15
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1C=NN(C1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CC=CC=C4
InChIInChI=1S/C19H19N3O2/c23-19(21-13-17(14-21)24-16-9-5-2-6-10-16)22-18(11-12-20-22)15-7-3-1-4-8-15/h1-10,12,17-18H,11,13-14H2/t18-/m0/s1
InChIKeyKXQXEBXTVDNFGS-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ripk1-IN-15 RIPK1 Inhibitor Overview


Ripk1-IN-15 (Compound 2.5; CAS 2755704-34-6) is a potent small-molecule inhibitor of receptor-interacting protein kinase 1 (RIPK1), a master regulator of necroptosis and inflammatory signaling . The compound belongs to the pyrazoline carboxamide chemotype characterized by a chiral (S)-5-phenyl-4,5-dihydro-1H-pyrazole scaffold coupled with a 3-phenoxyazetidine moiety, with a molecular formula of C₁₉H₁₉N₃O₂ and molecular weight of 321.37 g/mol . RIPK1-IN-15 has been identified for research applications in neurodegenerative, autoimmune, and inflammatory disease models [1].

Ripk1-IN-15: Non-Interchangeable with Other RIPK1 Inhibitors


RIPK1 inhibitors are not interchangeable due to marked differences in binding mechanisms (ATP-competitive, allosteric, or dual-mode), species-dependent potency variations, and selectivity profiles against closely related kinases such as RIPK3, RIPK2, and PERK [1]. Structural determinants—including chiral configuration, substitution patterns on the pyrazoline ring, and the nature of the azetidine/pyrrolidine linker—directly influence the compound's binding mode and cellular efficacy [2]. Substituting Ripk1-IN-15 with a different RIPK1 inhibitor lacking equivalent binding mode validation or cellular protection data may yield divergent, non-comparable experimental outcomes [3].

Ripk1-IN-15 Quantitative Differentiation Evidence


Necroptosis Protection EC50

Ripk1-IN-15 demonstrates necroptosis protection with an EC50 of 2.5 μM in human FADD-deficient Jurkat I 2.1 cells under TNFα-induced necroptotic challenge, as recorded in BindingDB [1]. For procurement decisions, this EC50 value distinguishes Ripk1-IN-15 from other RIPK1 inhibitors: RIPK1-IN-19, while showing potent enzymatic inhibition (IC50 = 15 nM), has not been assigned a comparable cellular EC50 for TNFα-induced necroptosis protection in this specific Jurkat cellular context . Similarly, RI-962 exhibits cellular protective EC50 values ranging from 4.2 nM to 17.8 nM across HT29, L929, J774A.1, and U937 cell lines [2], placing Ripk1-IN-15's potency approximately 140- to 600-fold lower in the reported Jurkat system.

necroptosis inflammation cell death

Dual-Pocket Binding vs. Allosteric Inhibitors

Ripk1-IN-15 binds to an allosteric site adjacent to the ATP-binding pocket on RIPK1, stabilizing the kinase in an inactive conformation . Structurally, the compound features a chiral (S)-5-phenyl-4,5-dihydro-1H-pyrazole core coupled with a 3-phenoxyazetidine moiety . The dual-pocket binding mechanism—targeting both the allosteric lipophilic pocket and the ATP-binding site—parallels the design of advanced dual-mode inhibitors that have demonstrated 10-fold superior cellular activity (IC50 < 0.5 nM) compared to the clinical-stage allosteric inhibitor GSK2982772 in TNFα-induced U937 cell necrosis models [1]. In contrast, GSK2982772 (IC50 = 1–16 nM depending on assay) acts as a pure ATP-competitive inhibitor with distinct species selectivity (16 nM for human RIPK1 vs. 2,500 nM for mouse RIPK1) .

structure-based drug design kinase inhibition binding mode

Chiral Configuration vs. RIPK1-IN-7

Ripk1-IN-15 possesses a defined chiral (S)-configuration at the 5-position of the pyrazoline ring (IUPAC: (S)-(3-phenoxyazetidin-1-yl)(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone), with InChIKey KXQXEBXTVDNFGS-SFHVURJKSA-N confirming the stereospecific identity . This chirality distinguishes Ripk1-IN-15 from structurally distinct RIPK1 inhibitors such as RIPK1-IN-7, which lacks a defined stereocenter within its core scaffold . Enzymatically, RIPK1-IN-7 exhibits a Kd of 4 nM and IC50 of 11 nM in biochemical assays [1], whereas comparable biochemical IC50/Kd values for Ripk1-IN-15 remain undisclosed in public databases .

chiral synthesis structure-activity relationship medicinal chemistry

Ripk1-IN-15 Application Scenarios


Jurkat T Cell Necroptosis Studies

Ripk1-IN-15 is suitable for TNFα-induced necroptosis studies in human FADD-deficient Jurkat I 2.1 cells, with a defined EC50 of 2.5 μM for cellular protection [1]. This established EC50 value provides a benchmark for dose-response studies in lymphoid cell necroptosis models where RIPK1 inhibition is the primary mechanism of interest.

Dual-Mode RIPK1 Inhibition Studies

Ripk1-IN-15 belongs to a chemotype characterized by dual-pocket binding to RIPK1 (allosteric site adjacent to ATP-binding pocket) . Researchers studying the pharmacological differentiation between pure ATP-competitive inhibitors and allosteric modulators may utilize Ripk1-IN-15 as a representative compound for probing dual-mode kinase engagement strategies [2].

Chiral Pyrazoline SAR Studies

The defined chiral (S)-configuration of Ripk1-IN-15 (InChIKey KXQXEBXTVDNFGS-SFHVURJKSA-N) makes it a valuable reference compound for SAR studies examining the impact of stereochemistry on RIPK1 binding affinity and cellular activity . Its 3-phenoxyazetidine substitution pattern distinguishes it from other pyrazoline-based RIPK1 inhibitors lacking this specific moiety.

Comparative Studies vs. GSK2982772

Ripk1-IN-15 may serve as a research tool compound in comparative studies against clinical-stage RIPK1 inhibitors (e.g., GSK2982772, ocadusertib, SIR2446), particularly for benchmarking cellular potency differences arising from distinct binding mechanisms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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